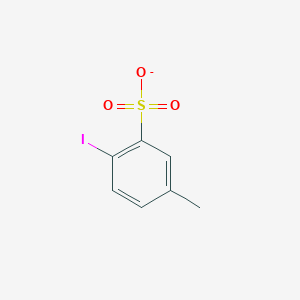

2-Iodo-5-methylbenzenesulfonate

Description

BenchChem offers high-quality 2-Iodo-5-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-5-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H,9,10,11)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSSTIHHKTXBTM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IO3S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Iodo-5-methylbenzenesulfonate: A Technical Guide

Abstract This technical guide details the synthesis, isolation, and characterization of 2-Iodo-5-methylbenzenesulfonate (often referred to as Pre-IBS ). This compound serves as a critical precursor for in situ generation of hypervalent iodine catalysts used in oxidative transformations and as a key intermediate in the synthesis of pharmaceutical agents such as the ALK/FAK inhibitor CEP-37440. The protocol focuses on a regioselective Sandmeyer transformation starting from 2-amino-5-methylbenzenesulfonic acid, ensuring high purity and scalability.

Introduction & Strategic Significance

In the landscape of modern organic synthesis, 2-Iodo-5-methylbenzenesulfonate occupies a dual niche:

-

Catalysis: It is the stable precursor to 2-iodoxy-5-methylbenzenesulfonate (IBS), a highly active, non-explosive hypervalent iodine oxidant. IBS facilitates difficult oxidations (e.g., alcohols to carbonyls) under mild aqueous conditions, often outperforming IBX (2-iodoxybenzoic acid) due to superior solubility and reactivity profiles.

-

Medicinal Chemistry: The 2-iodo-benzenesulfonate scaffold acts as a versatile electrophile in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and as a leaving group in nucleophilic aromatic substitutions, essential for constructing complex heterocycles in drug discovery.

Structural Analysis

The target molecule features a benzene core substituted with a sulfonate group at C1, an iodine atom at C2, and a methyl group at C5. The ortho relationship between the iodine and the sulfonate is crucial for the catalytic activity of its hypervalent derivatives, allowing for intramolecular coordination that stabilizes reactive intermediates.

Retrosynthetic Analysis

The most robust route to 2-iodo-5-methylbenzenesulfonate is via the Sandmeyer reaction . Direct iodination of m-toluenesulfonic acid is often plagued by poor regioselectivity, yielding mixtures of isomers. By contrast, starting from the commercially available 2-amino-5-methylbenzenesulfonic acid locks the regiochemistry early in the sequence.

Experimental Protocol

This protocol describes the synthesis of the Potassium salt (Potassium 2-iodo-5-methylbenzenesulfonate), which is the preferred form for storage and handling due to its non-hygroscopic nature compared to the free acid.

Materials & Reagents

| Reagent | Role | Equiv. | CAS No. |

| 2-Amino-5-methylbenzenesulfonic acid | Substrate | 1.0 | 88-44-8 |

| Sodium Nitrite (NaNO₂) | Diazotization Agent | 1.1 | 7632-00-0 |

| Hydrochloric Acid (HCl, 37%) | Acid Medium | 2.5 | 7647-01-0 |

| Potassium Iodide (KI) | Iodine Source | 1.5 | 7681-11-0 |

| Potassium Chloride (KCl) | Salting Out Agent | - | 7447-40-7 |

| Urea | Quencher (Excess HNO₂) | cat. | 57-13-6 |

Step-by-Step Methodology

Step 1: Diazotization [1]

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel.

-

Dissolution: Charge the flask with 2-amino-5-methylbenzenesulfonic acid (18.7 g, 100 mmol) and water (100 mL).

-

Acidification: Cool the suspension to 0–5 °C using an ice/salt bath. Slowly add conc. HCl (25 mL) while stirring. The amine may partially precipitate as the hydrochloride salt; this is normal.

-

Diazotization: Prepare a solution of NaNO₂ (7.6 g, 110 mmol) in water (20 mL). Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 5 °C .

-

Reaction: Stir the mixture at 0–5 °C for 30–45 minutes. The suspension should become a clear or slightly turbid solution of the diazonium salt.

-

Quench: Test for excess nitrous acid using starch-iodide paper (turns blue instantly). If positive, add small amounts of urea until the paper no longer changes color.

Step 2: Sandmeyer Iodination

-

Preparation: In a separate beaker, dissolve KI (24.9 g, 150 mmol) in water (50 mL).

-

Addition: Slowly add the cold diazonium solution to the KI solution (or vice versa, depending on scale—adding diazo to iodide is generally safer to prevent side reactions) with vigorous stirring. Caution: Significant nitrogen gas evolution will occur.

-

Completion: Allow the mixture to warm to room temperature naturally. Once gas evolution ceases, heat the mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate.

-

Workup: Cool the dark solution to room temperature. Add solid sodium bisulfite (approx. 1–2 g) to quench any free iodine (solution turns from dark brown to orange/yellow).

Step 3: Isolation of the Potassium Salt

-

Salting Out: Heat the solution to near boiling and add KCl (approx. 20 g) to saturate the solution with potassium ions.

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C overnight. The product, Potassium 2-iodo-5-methylbenzenesulfonate , will crystallize as off-white to beige plates.

-

Filtration: Filter the solid under vacuum. Wash the cake with a small amount of ice-cold saturated KCl solution, followed by a small amount of ice-cold ethanol to remove inorganic salts.

-

Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

Reaction Workflow Diagram

Characterization & Quality Control

To validate the synthesis, the following analytical parameters should be met.

Expected Data

-

Appearance: White to beige crystalline powder.

-

Melting Point: > 280 °C (decomposes).[2]

-

1H NMR (400 MHz, DMSO-d6):

-

δ 7.85 (d, J = 8.0 Hz, 1H, H-3, ortho to I)

-

δ 7.60 (s, 1H, H-6, ortho to SO3)

-

δ 6.95 (d, J = 8.0 Hz, 1H, H-4)

-

δ 2.30 (s, 3H, Ar-CH3)

-

Note: Shifts may vary slightly depending on concentration and pH.

-

-

Mass Spectrometry (ESI-): m/z = 296.9 [M - K]⁻ (Corresponds to the sulfonate anion C₇H₆IO₃S⁻).

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield | Incomplete diazotization or diazo decomposition before KI addition. | Ensure Temp < 5°C during Step 1. Add KI immediately after diazo formation. |

| Dark Product | Residual Iodine (I₂). | Wash final crystals with dilute sodium thiosulfate or bisulfite solution. |

| Product is Hygroscopic | Formation of Acid or Na salt (less crystalline). | Recrystallize from water containing excess KCl to ensure conversion to K-salt. |

Safety & Handling

-

Diazonium Salts: Although sulfonate-stabilized diazonium salts are generally more stable than non-substituted ones, they should never be allowed to dry out completely before reaction. Always keep them in solution.

-

Iodine Toxicity: The reaction generates trace amounts of volatile iodine. Conduct all operations in a well-ventilated fume hood.

-

Waste Disposal: Aqueous waste contains iodine and heavy metals (if copper catalysis is used, though this protocol is metal-free). Segregate halogenated waste streams.

References

-

Synthesis of CEP-37440: Methods for preparing fused bicyclic 2, 4-diaminopyrimidine derivatives. US Patent 20170369451A1. (Describes the use of 2-iodo-5-methylbenzenesulfonic acid as an intermediate). Link

-

IBS Catalyst Application: Potassium 2-iodo-5-methylbenzenesulfonate as a precursor for hypervalent iodine oxidations. Sigma-Aldrich Technical Sheet. Link

-

Sandmeyer Mechanism: The Sandmeyer Reaction: Mechanism and Applications. Master Organic Chemistry. Link

-

Hypervalent Iodine Chemistry: Iodoarene-Mediated α-Tosyloxylation of Ketones. Organic Chemistry Portal.[3] (Contextualizes the use of iodotoluene derivatives). Link

Sources

2-Iodo-5-methylbenzenesulfonate chemical properties

Chemical Properties, Synthesis, and Applications in Hypervalent Iodine Catalysis

Part 1: Executive Summary & Core Identity

2-Iodo-5-methylbenzenesulfonate (and its corresponding acid, 2-iodo-5-methylbenzenesulfonic acid ) represents a specialized class of organoiodine compounds that serves as a critical precursor in "Green Oxidation" chemistry. Unlike traditional iodine reagents, this molecule bridges the gap between high-activity hypervalent iodine species and practical solubility in aqueous or polar organic media.[1]

Its primary utility lies in its role as a precatalyst for the in situ generation of 5-Me-IBS (2-iodoxy-5-methylbenzenesulfonic acid), a powerful Iodine(V) oxidant that rivals Dess-Martin Periodinane (DMP) and IBX in reactivity but offers superior safety and handling profiles.

Chemical Identity Table

| Property | Data |

| Systematic Name | 2-Iodo-5-methylbenzenesulfonic acid |

| Common Abbreviation | 5-Me-IBS Precursor |

| CAS Number | 139778-27-1 (Acid), 134448-56-9 (Sodium Salt) |

| Molecular Formula | |

| Molecular Weight | 298.10 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Solubility | High in water (as salt), DMSO, Methanol; Low in non-polar organics |

| Acidity ( | ~ -1.5 to -2.0 (Sulfonic acid group) |

Part 2: Chemical Properties & Reactivity Profile[1]

The molecule features three distinct functional zones that dictate its reactivity:

-

The Ortho-Iodo Moiety: Positioned ortho to the sulfonate, this iodine atom is electronically primed for oxidation from I(I) to I(III) and I(V). The proximity of the sulfonate group (

) provides intramolecular stabilization (via secondary I···O interactions) for the high-valent states, making the resulting oxidant (5-Me-IBS) more stable than non-sulfonated analogs. -

The Sulfonate Group (

): This group confers water solubility, allowing oxidation reactions to proceed in aqueous buffers or biphasic systems—a significant advantage over the strictly organic-soluble DMP. It also acts as a strong electron-withdrawing group (EWG), increasing the electrophilicity of the iodine center in its oxidized state. -

The 5-Methyl Group: This substituent exerts a subtle but crucial steric and lipophilic influence. It modulates the solubility profile, preventing the rapid precipitation often seen with the unsubstituted 2-iodobenzenesulfonic acid (IBS), thereby maintaining the active catalyst in solution longer.

Part 3: Synthesis Protocol (Sandmeyer Route)[5]

The industrial and laboratory standard for synthesizing 2-iodo-5-methylbenzenesulfonate is the Sandmeyer reaction , starting from 2-amino-5-methylbenzenesulfonic acid (also known as 4-amino-m-toluenesulfonic acid). This route is preferred for its scalability and avoidance of hazardous nitration steps.

Step-by-Step Methodology

Reagents:

-

2-Amino-5-methylbenzenesulfonic acid (1.0 equiv)

-

Sodium Nitrite (

, 1.1 equiv) -

Hydrochloric Acid (

, 2.5 equiv) -

Potassium Iodide (

, 1.2 equiv) -

Water (Solvent)[2]

Protocol:

-

Diazotization: Suspend the amino-acid precursor in water and add HCl. Cool the mixture to

in an ice bath. Add an aqueous solution of -

Iodination: Dissolve KI in a minimal amount of water. Add this solution slowly to the cold diazonium mixture. Note: Nitrogen gas evolution will begin.

-

Thermal Decomposition: Allow the mixture to warm to room temperature, then heat to

for 1 hour to ensure complete decomposition of the diazonium intermediate and formation of the C-I bond. -

Isolation: Cool the solution. The product, 2-iodo-5-methylbenzenesulfonic acid, may precipitate as the free acid (if concentration is high) or can be salted out as the sodium salt by adding NaCl.

-

Purification: Recrystallize from water or dilute ethanol to remove inorganic salts and trace iodine.

Visualization: Synthesis Workflow

Figure 1: The Sandmeyer synthesis route converting the amino-precursor to the iodo-sulfonate.

Part 4: Core Application – Hypervalent Iodine Catalysis

The most significant application of 2-iodo-5-methylbenzenesulfonate is its use as a pre-catalyst for oxidation reactions. It serves as the source for 5-Me-IBS , a highly active Iodine(V) species generated in situ.

The 5-Me-IBS Catalytic Cycle

Unlike stoichiometric oxidants (like PCC or Jones reagent) which generate heavy metal waste, 5-Me-IBS requires only a terminal oxidant (usually Oxone®/MPS) to regenerate the active species.

-

Activation: The precatalyst (Iodine I) is oxidized by Oxone in aqueous media to the active Iodine(V) species (5-Me-IBS).

-

Oxidation: 5-Me-IBS reacts with the substrate (e.g., an alcohol), abstracting hydrogen to form a carbonyl compound.

-

Reduction: The catalyst is reduced to the Iodine(III) state (5-Me-Iodosyl) or back to Iodine(I).

-

Regeneration: Oxone immediately re-oxidizes the reduced iodine species back to Iodine(V), closing the cycle.

Why 5-Me-IBS?

-

Safety: Non-explosive (unlike pure IBX).

-

Efficiency: High turnover numbers (TON) due to the electron-withdrawing sulfonate group boosting the redox potential.

-

Selectivity: Capable of oxidizing alcohols to aldehydes/ketones without over-oxidation to carboxylic acids (under controlled conditions).

Visualization: Catalytic Cycle

Figure 2: The catalytic cycle showing the in situ generation of 5-Me-IBS and its regeneration by Oxone.

Part 5: Experimental Protocol – Catalytic Oxidation of Alcohols

Objective: Oxidation of Benzyl Alcohol to Benzaldehyde using 5-Me-IBS catalysis.

-

Setup: In a round-bottom flask, dissolve 2-iodo-5-methylbenzenesulfonic acid (sodium salt) (1–5 mol%) in water/acetonitrile (1:1 v/v).

-

Substrate Addition: Add the benzyl alcohol (1.0 equiv).

-

Oxidant Addition: Add Oxone® (1.1 equiv) in one portion.

-

Reaction: Stir vigorously at room temperature. The reaction is typically complete within 1–4 hours.

-

Monitoring: The reaction can be monitored by TLC.[3] The active catalyst species is soluble; if the mixture turns cloudy, it may indicate salt saturation, but reactivity usually persists.

-

-

Workup:

-

Filter off insoluble sulfate byproducts (from Oxone).

-

Extract the aqueous layer with ethyl acetate.

-

Wash organic layer with sodium thiosulfate (to remove any residual active iodine species) and brine.

-

Dry and concentrate.

-

Part 6: Secondary Application – Cross-Coupling

While less common than its role in oxidation, 2-iodo-5-methylbenzenesulfonate is a viable partner for Suzuki-Miyaura and Sonogashira couplings.

-

Utility: It introduces a polar sulfonate "handle" into biaryl systems, which is valuable for creating water-soluble ligands or drug metabolites.

-

Reactivity: The C-I bond is highly reactive toward Pd(0) oxidative addition. The sulfonate group does not interfere with the catalyst, provided the solvent system accommodates the salt (e.g., DMF/Water mixtures).

References

-

Uyanik, M., Akakura, M., & Ishihara, K. (2009). 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone. Journal of the American Chemical Society. Link

-

Yusubov, M. S., & Zhdankin, V. V. (2015). Iodine Catalysis: A Green Alternative to Transition Metals in Organic Chemistry and Materials Science. Resource-Efficient Technologies. Link

-

Miyamoto, K., et al. (2016). Hypervalent Iodine-Catalyzed Oxidative Transformations. Chemical Reviews. Link

-

Sigma-Aldrich. (n.d.). 2-Iodo-5-methylbenzenesulfonic acid dihydrate Product Page. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13444856, 2-Iodo-5-methylbenzenesulfonic acid. Link

Sources

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-Iodo-5-methylbenzenesulfonate

Abstract

Introduction and Rationale

Substituted iodoarenes are pivotal intermediates in modern organic synthesis, primarily due to the reactivity of the carbon-iodine bond in a myriad of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The presence of a sulfonate group, a strong electron-withdrawing group, can significantly influence the reactivity of the aromatic ring and the C-I bond. Additionally, the methyl group provides a point of steric and electronic differentiation. The specific substitution pattern of 2-iodo-5-methylbenzenesulfonate presents an interesting, albeit underexplored, scaffold for the synthesis of complex molecules.

The absence of a dedicated CAS number for 2-iodo-5-methylbenzenesulfonate highlights a gap in the chemical space of readily available building blocks. This guide aims to empower researchers to synthesize and characterize this compound, thereby enabling its exploration in various research and development endeavors.

Predicted Physicochemical Properties

While experimental data for 2-iodo-5-methylbenzenesulfonate is not available, we can predict its properties based on the constituent functional groups and their relative positions on the benzene ring.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C7H7IO3S | Based on the structure: a benzene ring with iodo, methyl, and sulfonate groups. |

| Molecular Weight | 314.09 g/mol | Calculated from the atomic weights of the constituent atoms. |

| Appearance | White to off-white crystalline solid | Typical for many organic salts and sulfonated aromatic compounds. |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, acetonitrile). Limited solubility in nonpolar solvents. Potential for water solubility depending on the counter-ion of the sulfonate. | The sulfonate group imparts polarity. |

| Reactivity | The C-I bond is susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions. The sulfonate group is a good leaving group under certain conditions. The aromatic ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing sulfonate group. | Established reactivity patterns of iodoarenes and arenesulfonates. |

Proposed Synthetic Routes

The synthesis of 2-iodo-5-methylbenzenesulfonate can be approached through several strategic pathways. The choice of route will depend on the availability of starting materials, desired scale, and safety considerations. Here, we propose a logical and experimentally sound synthetic workflow.

Workflow for the Synthesis of 2-Iodo-5-methylbenzenesulfonate

Technical Guide: Spectroscopic Characterization of 2-Iodo-5-methylbenzenesulfonate

This guide provides an in-depth technical analysis of 2-Iodo-5-methylbenzenesulfonate , a critical pre-catalyst in hypervalent iodine chemistry. It details the spectroscopic signature, synthesis, and quality control protocols required for its application in high-value oxidative transformations.

Executive Summary

2-Iodo-5-methylbenzenesulfonate (often used as its sodium or potassium salt) is a specialized organosulfur compound primarily utilized as a precursor to 2-iodoxy-5-methylbenzenesulfonic acid (5-Me-IBS) . This hypervalent iodine species serves as a highly active, water-soluble catalyst for the oxidation of alcohols, sulfides, and alkenes, offering a safer and more sustainable alternative to traditional heavy metal oxidants (e.g., Chromium(VI)) or explosive reagents (e.g., IBX/DMP).

This guide defines the spectroscopic standards for identifying and validating the purity of 2-iodo-5-methylbenzenesulfonate, ensuring its efficacy in catalytic cycles where the in situ generation of the active I(V) species is rate-determining.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound is a trisubstituted benzene derivative. The sulfonate group directs the numbering, establishing the specific substitution pattern essential for its catalytic activity (the ortho relationship between Iodine and Sulfonate is critical for the formation of the cyclic benziodoxathiole intermediate).

| Property | Detail |

| IUPAC Name | 2-Iodo-5-methylbenzenesulfonic acid (or Potassium/Sodium salt) |

| Common Name | 4-Iodo-m-toluenesulfonic acid (derivative) |

| CAS Number | 139778-27-1 (Acid); 1093215-92-9 (Potassium Salt); 152716-82-0 (Sodium Salt) |

| Molecular Formula | |

| Molecular Weight | 298.09 g/mol (Acid); 336.19 g/mol (K Salt) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents |

Structural Visualization

The following diagram illustrates the precise substitution pattern and the numbering scheme used for NMR assignment.

Caption: Structural connectivity of 2-Iodo-5-methylbenzenesulfonate. Note the ortho-positioning of I and SO3.

Spectroscopic Characterization

Accurate characterization relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following data represents the standard signature for the potassium salt in DMSO-

Nuclear Magnetic Resonance ( H & C NMR)

The aromatic region displays a characteristic 1:1:1 pattern of signals corresponding to the three non-equivalent protons. The large Iodine atom at C2 causes significant deshielding of the adjacent H3 proton.

Table 1:

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H-3 | 7.85 – 7.93 | Doublet (d) | Ortho to Iodine (deshielded); Ortho coupling to H-4. | |

| H-6 | 7.60 – 7.70 | Doublet (d) | Ortho to Sulfonate; Meta coupling to H-4. | |

| H-4 | 6.90 – 7.05 | Doublet of Doublets (dd) | Meta to Iodine; Para to Sulfonate. Coupled to H-3 and H-6. | |

| CH | 2.30 – 2.38 | Singlet (s) | - | Methyl group at C5. |

Table 2:

| Carbon | Shift ( | Assignment |

| C-1 | ~148.0 | Ipso to Sulfonate (Deshielded) |

| C-5 | ~138.0 | Ipso to Methyl |

| C-3 | ~139.0 | Ortho to Iodine (CH) |

| C-6 | ~128.0 | Ortho to Sulfonate (CH) |

| C-4 | ~129.0 | Meta to Iodine (CH) |

| C-2 | ~95.0 | Ipso to Iodine (Shielded by Heavy Atom Effect) |

| CH | ~20.5 | Methyl Carbon |

Mass Spectrometry (MS)

The sulfonate group ensures the molecule ionizes readily in negative mode Electrospray Ionization (ESI-).

-

Method: ESI-MS (Negative Mode)

-

Theoretical Mass (

): 296.91 g/mol -

Observed

: 296.9 ( -

Isotope Pattern: No significant Br/Cl isotopes; Iodine is monoisotopic (

I).

Infrared Spectroscopy (FT-IR)

Key vibrational bands confirm the presence of the sulfonate and the aromatic system.

-

S=O Stretching (Sulfonate): 1180 – 1200 cm

(asymmetric), 1040 – 1060 cm -

C-H Stretching (Aromatic): 3000 – 3100 cm

. -

C=C Stretching (Aromatic): 1450 – 1600 cm

. -

C-I Stretching: ~500 – 600 cm

(often weak/obscured). -

Fingerprint: 818 cm

(1,2,5-trisubstituted benzene pattern).

Experimental Protocols

Synthesis via Sandmeyer Reaction

The most robust synthesis starts from 2-amino-5-methylbenzenesulfonic acid (4-amino-m-toluenesulfonic acid), a common dye intermediate. This pathway ensures regiochemical integrity.

Protocol:

-

Diazotization: Suspend 2-amino-5-methylbenzenesulfonic acid (100 mmol) in water/ice. Add HCl (conc.). Dropwise add

(aq) at 0–5 °C. Stir until a clear diazonium solution forms. -

Iodination: Slowly add a solution of Potassium Iodide (KI, 120 mmol) in water. The reaction will evolve

gas. -

Heating: After gas evolution subsides, heat to 60–80 °C for 1 hour to ensure completion.

-

Isolation (Salting Out): Cool the mixture. Add KCl or NaCl to precipitate the sulfonate salt.

-

Purification: Recrystallize from water/ethanol to remove inorganic salts and traces of iodine.

Caption: Sandmeyer synthesis pathway ensuring correct regiochemistry.

Sample Preparation for NMR

To reproduce the data in Table 1:

-

Solvent: Use DMSO-

(99.9% D). The salt is sparingly soluble in -

Concentration: Dissolve ~10 mg of the salt in 0.6 mL of solvent.

-

Reference: Calibrate to residual DMSO pentet at 2.50 ppm.

Quality Control & Self-Validation

When synthesizing or sourcing this compound, use these checks to validate purity:

-

Proton Count Validation: The integral ratio of the aromatic protons (H3:H6:H4) must be exactly 1:1:1. Any deviation suggests contamination with the starting amine or de-iodinated byproduct (m-toluenesulfonic acid).

-

Iodine Presence Check: The C2 carbon signal at ~95 ppm is diagnostic. If this signal is absent or shifted to ~120-130 ppm, the Iodine has been lost (reductive dehalogenation).

-

Solubility Test: The product must be fully water-soluble. Turbidity implies contamination with non-sulfonated aryl iodides (e.g., 2-iodotoluene).

Catalytic Competence Test

To verify the compound is active for catalysis (generation of IBS):

-

Mix 1 mol% catalyst with Oxone (2 equiv) and Benzyl Alcohol in Acetonitrile/Water.

-

Monitor by TLC.[1][2] Complete conversion to Benzaldehyde within 2 hours confirms the active oxidative cycle.

Caption: The catalytic cycle where the sulfonate serves as the recyclable iodine source.

References

-

Justik, M. W. (2007).[3] Tetrahedron Letters, 48, 1031. (Describes the oxidation of the salt to the active benziodoxathiole).

-

Purohit, V. C.; Allwein, S. P.; Bakale, R. P. (2013).[4] Organic Letters, 15(7), 1650–1653.[4] (Detailed protocol for using the potassium salt in large-scale oxidations).

-

Uyanik, M.; Ishihara, K. (2009). Chemical Communications, 2086–2088. (Mechanistic insights into the IBS-catalyzed oxidation).

-

Organic Syntheses (2012). Vol. 89, pp. 105-114. (Full characterization and synthesis of the catalyst system).

Sources

The Analytical Crucible: A Technical Guide to the Purity Analysis of 2-Iodo-5-methylbenzenesulfonate

This guide provides an in-depth exploration of the critical analytical methodologies required for the comprehensive purity assessment of 2-Iodo-5-methylbenzenesulfonate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the scientific rationale behind the selection of analytical techniques, the interpretation of data, and the identification of potential impurities. Our focus is on establishing a self-validating system of protocols to ensure the highest degree of scientific integrity.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

2-Iodo-5-methylbenzenesulfonate is a key chemical intermediate whose purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of even trace-level impurities can have significant consequences, including altered pharmacological activity, increased toxicity, and compromised stability. This guide delineates a multi-faceted analytical approach, leveraging chromatographic and spectroscopic techniques to create a robust purity profile.

A critical consideration for aryl sulfonates is the potential for the formation of genotoxic impurities (GTIs), particularly sulfonate esters, which can arise from side reactions during synthesis.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have stringent guidelines for the control of such impurities, often requiring detection at parts-per-million (ppm) levels.[2] Therefore, the analytical methods employed must be not only accurate and precise but also exceptionally sensitive.

Physicochemical Properties: The Foundation of Method Development

A thorough understanding of the physicochemical properties of 2-Iodo-5-methylbenzenesulfonate is the cornerstone of developing effective analytical methods. While experimental data for this specific molecule is not extensively published, we can infer key parameters based on its structure and data from analogous compounds.

| Property | Predicted/Estimated Value | Rationale & Impact on Analysis |

| Molecular Formula | C₇H₇IO₃S | Defines the exact mass for mass spectrometry. |

| Molecular Weight | 298.09 g/mol | Used for concentration calculations in quantitative analysis. |

| pKa (acidic) | ~0.6 | Benzenesulfonic acids are strong acids.[3] This dictates that the compound will be ionized (anionic) at most pH values, which is a critical consideration for reversed-phase HPLC. |

| logP (Octanol-Water Partition Coefficient) | ~1.2 (estimated) | This value suggests moderate lipophilicity.[4][5] This property is crucial for selecting the stationary and mobile phases in chromatography. |

| UV Absorbance | λmax ~220-230 nm and ~260-270 nm | The benzene ring and sulfonate group are chromophores. The primary absorbance is expected at lower wavelengths, with a secondary, less intense absorbance at higher wavelengths. This informs the selection of the detection wavelength in HPLC-UV. |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, acetonitrile). | Guides the choice of diluents for sample preparation and mobile phase composition in HPLC. |

Chromatographic Purity Assessment: The Power of Separation

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis of non-volatile organic compounds like 2-Iodo-5-methylbenzenesulfonate. A well-designed HPLC method can separate the main component from process-related impurities and degradation products.

Recommended HPLC-UV Method

Given the acidic nature and moderate lipophilicity of the target compound, a reversed-phase HPLC method with UV detection is the most appropriate choice.

Rationale for Method Parameters:

-

Column: A C18 column is selected for its versatility and ability to retain moderately polar compounds.

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is used. The buffer is crucial for controlling the ionization state of the sulfonic acid. A low pH (e.g., pH 3.0) will ensure the sulfonic acid is in its anionic form, promoting consistent retention.[6]

-

Detection: UV detection at approximately 220 nm is chosen to maximize sensitivity, as this is a common absorbance maximum for benzenesulfonates.[6]

Experimental Protocol: HPLC-UV Purity Determination

-

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 15% B

-

5-20 min: 15% to 60% B

-

20-25 min: 60% B

-

25.1-30 min: 15% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 2-Iodo-5-methylbenzenesulfonate and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

-

-

Analysis:

-

Inject the sample and record the chromatogram.

-

Calculate the area percent of the main peak and any impurities.

-

Identification and Characterization of Impurities

A comprehensive purity analysis requires the identification and structural elucidation of any detected impurities. This is typically achieved by coupling chromatography with mass spectrometry (LC-MS) and by collecting fractions for Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Impurities

Based on the likely synthesis of 2-Iodo-5-methylbenzenesulfonate, which would parallel the synthesis of 2-iodo-5-methylbenzoic acid from 2-amino-5-methylbenzoic acid via a Sandmeyer-type reaction, the following impurities can be anticipated:[2][7]

| Impurity | Potential Origin |

| Positional Isomers (e.g., 3-Iodo-5-methylbenzenesulfonate) | Incomplete regioselectivity during the iodination reaction. |

| Starting Material (e.g., 2-Amino-5-methylbenzenesulfonic acid) | Incomplete reaction.[8] |

| De-iodinated Product (5-Methylbenzenesulfonic acid) | Reductive dehalogenation during synthesis or degradation. |

| Oxidized Impurities | Oxidation of the methyl group or the aromatic ring. |

Spectroscopic Analysis: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity of 2-Iodo-5-methylbenzenesulfonate and for characterizing any isolated impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 | d | 1H | H-6 | Deshielded by the adjacent sulfonate group. |

| ~7.6 | d | 1H | H-3 | Ortho to the iodine atom. |

| ~7.2 | dd | 1H | H-4 | Coupled to both H-3 and H-6. |

| ~2.3 | s | 3H | -CH₃ | Typical chemical shift for a methyl group on a benzene ring. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | C-SO₃H | Carbon directly attached to the electron-withdrawing sulfonate group. |

| ~140 | C-I | Carbon attached to iodine, shifted downfield by the halogen. |

| ~138 | C-CH₃ | Quaternary carbon attached to the methyl group. |

| ~135 | C-6 | Aromatic CH deshielded by the sulfonate group. |

| ~130 | C-4 | Aromatic CH. |

| ~128 | C-3 | Aromatic CH. |

| ~20 | -CH₃ | Typical chemical shift for a methyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For an iodinated compound, the isotopic pattern is simple as iodine has only one stable isotope (¹²⁷I).[9]

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion ([M]⁺): A peak at m/z 298 is expected, corresponding to the molecular weight of the compound.

-

Loss of SO₃ (-80 Da): A significant fragment at m/z 218, resulting from the cleavage of the C-S bond.

-

Loss of SO₂ (-64 Da): A fragment at m/z 234, which is a common fragmentation pathway for aryl sulfonates.[10]

-

Loss of I (-127 Da): A fragment at m/z 171.

-

Iodine Cation ([I]⁺): A peak at m/z 127.

Stability-Indicating Method Development: Forced Degradation Studies

To ensure that the analytical method can detect any degradation products that may form during the shelf-life of the product, forced degradation studies are performed.[11][12]

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Rationale for Stress Conditions:

-

Acid/Base Hydrolysis: Aryl sulfonates are generally stable to hydrolysis, but extreme conditions can lead to desulfonation.

-

Oxidation: The aromatic ring and methyl group are susceptible to oxidation.

-

Photolysis: Iodinated aromatic compounds can be susceptible to photolytic degradation, often involving deiodination.

-

Thermal: To assess the stability of the compound in the solid state at elevated temperatures.

Conclusion: A Framework for Assured Purity

The purity of 2-Iodo-5-methylbenzenesulfonate is a critical determinant of its suitability for pharmaceutical applications. The analytical framework presented in this guide, which combines chromatographic separation with spectroscopic identification, provides a robust system for ensuring the quality and consistency of this important intermediate. By understanding the "why" behind each analytical choice, from the selection of HPLC parameters to the interpretation of mass spectral fragmentation, researchers and drug development professionals can confidently assess the purity of 2-Iodo-5-methylbenzenesulfonate and make informed decisions in the drug development process.

References

-

Oreate AI. (2026, January 7). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Oreate AI Blog. [Link]

-

Quest Journals. (2021, August 7). Genotoxic Impurity in Pharmaceutical Products: A Growing Concern. [Link]

-

Indian Journal of Pharmaceutical Science & Research. A review on genotoxic impurities in drug substances. [Link]

- Glowienke, S., et al. (2005). Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene-, and toluenesulfonic acid esters. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 588(2), 143-157.

-

ResearchGate. (2025, August 7). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. [Link]

-

National Center for Biotechnology Information. (2013). Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry. PMC. [Link]

-

Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(12), 1057-1062. [Link]

-

ResearchGate. 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Iodo-5-methylbenzoic acid. PubChem. [Link]

-

MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

-

ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. [Link]

-

ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

IJSDR. (2023, June). Force Degradation for Pharmaceuticals: A Review. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Iodo-5-methylbenzoic acid. NIST WebBook. [Link]

-

AMT. The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are shown in Figure. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-iodo benzenesulfonamide derivatives. [Link]

-

DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and. [Link]

-

Shimadzu. (n.d.). Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050. [Link]

-

Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (2). [Link]

-

ChemBK. (2024, April 9). 2-Iodo-5-methylbenzenesulfonic acid. [Link]

-

Journal of Applied Pharmaceutical Science. (2022, November 5). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. [Link]

-

Agilent. (2015, August 1). Quantification of Potential Genotoxic Impurities in Amlodipine Besylate Using an Agilent GC/Q-TOF System. [Link]

-

Journal of Applied Pharmaceutical Science. (2025, August 7). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. [Link]

-

Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. [Link]

-

CompTox Chemicals Dashboard. (2025, October 15). 2,4,5-trimethylbenzenesulfonic acid Properties. [Link]

- Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid.

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-iodo- (CAS 88-67-5). [Link]

-

National Center for Biotechnology Information. (2011, September 20). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. PMC. [Link]

-

MDPI. (2011, September 20). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. [Link]

-

Journal of Chemical Society of Nigeria. hplc-uv analysis and the antioxidant activity of the crude methanol extract and the solvent fraction. [Link]

-

Austin Publishing Group. (2017, February 22). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. upcommons.upc.edu [upcommons.upc.edu]

- 5. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. 2-Amino-5-methylbenzenesulfonic acid | SIELC Technologies [sielc.com]

- 8. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. aaqr.org [aaqr.org]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.st-andrews.ac.uk [pure.st-andrews.ac.uk]

- 12. soran.edu.iq [soran.edu.iq]

Methodological & Application

Application Note: Buchwald-Hartwig Amination of 2-Iodo-5-methylbenzenesulfonate Scaffolds

Executive Summary

This guide details the protocols for the Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 2-Iodo-5-methylbenzenesulfonate derivatives.[1][2] This substrate presents a classic "push-pull" electronic challenge combined with significant steric hindrance:

-

Steric Challenge: The bulky sulfonate group at the ortho position (C1) creates a crowded environment for the Palladium center during oxidative addition.[2]

-

Electronic Context: The sulfonate is electron-withdrawing (EWG), activating the C–I bond, while the meta-methyl group (C5) provides weak electron donation.[1]

-

Solubility: The substrate exists commonly as a water-soluble sodium salt or an organic-soluble ester/amide.[1][2]

This note provides two distinct workflows: Protocol A for lipophilic sulfonate esters/amides (standard medicinal chemistry route) and Protocol B for the sodium salt (aqueous/green chemistry route).

Chemical Context & Catalyst Strategy

The Ortho-Effect and Ligand Selection

The success of this reaction hinges on overcoming the steric clash between the bulky sulfonate group and the incoming amine.[2] Standard ligands (e.g.,

Strategic Choice: Dialkylbiaryl Phosphines (Buchwald Ligands) We utilize bulky, electron-rich ligands that promote oxidative addition into hindered halides and facilitate reductive elimination.[1][2]

| Ligand | Application Scope for this Substrate |

| RuPhos | Primary Recommendation. Excellent for secondary amines and bulky substrates.[1][2] The isopropyl groups on the biaryl backbone provide the necessary steric bulk to prevent catalyst deactivation.[2] |

| BrettPhos | Best for primary amines (monoarylation).[1][2] Prevents double arylation and works well with lower catalyst loadings.[1][2] |

| XPhos | A robust alternative if RuPhos fails; particularly good for unhindered amines.[1][2] |

The Base Dilemma

-

Avoid: Strong alkoxide bases (e.g.,

) if using sulfonate esters, as they can cause transesterification or hydrolysis of the sulfonate.[2] -

Preferred: Inorganic carbonates (

) or phosphates (

Mechanistic Visualization

The following diagram illustrates the catalytic cycle with a focus on the steric interaction during the oxidative addition step.

Figure 1: Catalytic cycle emphasizing the critical oxidative addition step where the bulky ligand (L) facilitates insertion into the hindered C-I bond.

Experimental Protocols

Protocol A: Coupling of Sulfonate Esters (Organic Soluble)

Target Substrate: Ethyl 2-iodo-5-methylbenzenesulfonate (or sulfonamide derivatives).[1][2] Best For: Medicinal chemistry, intermediate synthesis.[1][2]

Reagents:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol)

-

Base:

(2.0 equiv)[2] -

Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

-

Prep: Oven-dry a reaction vial equipped with a magnetic stir bar.

-

Charge Solids: Add the sulfonate ester substrate (1.0 equiv),

(2.0 equiv), and RuPhos Pd G4 (2 mol%).[2] -

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen/Argon (

).[1][2][4] -

Add Liquids: Syringe in anhydrous Toluene (5 mL per mmol substrate). If the amine is liquid, add it now (1.2 equiv).[1][2]

-

Reaction: Place in a pre-heated block at 80 °C . Stir vigorously (1000 rpm) for 4–16 hours.

-

Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc.[1][2] Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Coupling of Sodium Sulfonate Salts (Water Soluble)

Target Substrate: Sodium 2-iodo-5-methylbenzenesulfonate.[1][2][5] Best For: Green chemistry, direct functionalization of polar salts.[1][2]

Reagents:

-

Substrate: 1.0 equiv

-

Catalyst:

(5 mol%) + sSPhos (Water-soluble ligand) (10 mol%) OR XPhos Pd G4 (5 mol%)[1][2] -

Base:

(3.0 equiv)[2] -

Solvent:

/ Water (4:1 ratio) OR 1,4-Dioxane / Water (4:1)[1]

Step-by-Step Procedure:

-

Solvent Degassing: Sparge the solvent mixture (Dioxane/Water) with Nitrogen for 15 minutes prior to use.[1][2]

-

Charge: In a reaction tube, add Sodium 2-iodo-5-methylbenzenesulfonate (1.0 equiv),

(3.0 equiv), and the Catalyst. -

Mix: Add the solvent mixture (0.25 M concentration relative to substrate). Add the amine.[1][2][4][5][7][8][9]

-

Heat: Heat to 90–100 °C for 12–24 hours. The higher temperature is required due to the biphasic nature and solubility limits.[2]

-

Workup (Specific for Salts):

-

Option 1 (Precipitation): Acidify carefully to pH 3–4 (if product is acidic) to precipitate the zwitterion.[1][2]

-

Option 2 (Extraction): Remove organic solvent in vacuo.[1][2] The aqueous layer contains the product (as a salt).[2] Purify via Reverse-Phase (C18) chromatography using Water/Acetonitrile gradients.

-

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or poor oxidative addition.[1][2] | Switch to RuPhos Pd G4 . Increase temperature to 100 °C. Ensure inert atmosphere is rigorous. |

| Hydrodehalogenation (Iodine replaced by H) | Switch solvent to | |

| Sulfonate Hydrolysis | Base is too strong or wet solvent.[1][2] | Switch from |

| Product is stuck in aqueous layer | Substrate polarity.[1][2] | Use Protocol B . Purify using preparative HPLC or convert the sulfonate to a sulfonyl chloride/amide before coupling.[1][2] |

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development."[1][2][10] Journal of the American Chemical Society, 2024.[1][2][10][11] [2]

-

Maiti, D., et al. "Palladium-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions: Application of Buchwald-Hartwig catalysis."[1][2] National Institutes of Health (PMC).[1][2]

-

BenchChem Application Notes. "Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents: A Technical Guide." BenchChem, 2025.[1][2][3][4]

-

Sigma-Aldrich Technical Library. "RuPhos Pd G4: Product Specification and Application in Cross-Coupling." Sigma-Aldrich.[1][2] [2]

-

Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Recent Advances." Organic Chemistry Portal.

Sources

- 1. 95%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sodium 2-iodo benzenesulfonate | Sigma-Aldrich [sigmaaldrich.com]

- 6. media.abcr.com [media.abcr.com]

- 7. mdpi.com [mdpi.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]

- 11. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]

Application Notes & Protocols: Strategic Derivatization of 2-Iodo-5-methylbenzenesulfonate for Biological Assays

Introduction: A Bifunctional Scaffold for Accelerated Drug Discovery

In modern medicinal chemistry and chemical biology, the efficiency with which molecular diversity can be generated and screened is paramount. Scaffolds that offer multiple, orthogonal points for chemical modification are invaluable assets. 2-Iodo-5-methylbenzenesulfonate is one such scaffold, possessing two distinct and highly versatile functional groups: an aryl iodide and a sulfonate. This unique arrangement provides a strategic platform for creating extensive libraries of complex molecules for biological evaluation.

The aryl iodide serves as a premier handle for a host of transition-metal-catalyzed cross-coupling reactions. This allows for the precise and predictable installation of a wide array of carbon-carbon and carbon-heteroatom bonds, enabling systematic exploration of the chemical space around the core structure. Concurrently, the benzenesulfonate group is a direct precursor to the sulfonyl chloride, which readily reacts with amines to form sulfonamides. The sulfonamide moiety is a privileged pharmacophore, found in a vast number of FDA-approved drugs and demonstrating a wide spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4]

This document provides a comprehensive guide to the strategic derivatization of 2-Iodo-5-methylbenzenesulfonate. It moves beyond simple procedural lists to explain the underlying chemical logic, empowering researchers to adapt and innovate upon these core methodologies for their specific biological targets.

Core Derivatization Pathways

The derivatization of 2-Iodo-5-methylbenzenesulfonate can be logically approached by targeting its two key functional groups independently. This dual-pronged strategy allows for the modular assembly of novel chemical entities.

Figure 1: Dual derivatization pathways of the core scaffold.

Pathway A: Functionalization via the Aryl Iodide Moiety

The carbon-iodine bond is a cornerstone of modern synthetic chemistry, prized for its reactivity in forming new bonds under relatively mild conditions. This makes it an ideal starting point for introducing molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a robust and highly generalizable toolkit for modifying the aryl iodide. These reactions are characterized by their high functional group tolerance, making them suitable for complex molecule synthesis.

The Suzuki-Miyaura reaction, which couples the aryl iodide with an organoboron species (boronic acid or ester), is one of the most powerful methods for creating biaryl structures. These motifs are common in pharmacologically active compounds.

Figure 2: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the 2-Iodo-5-methylbenzenesulfonate starting material (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water. Add a base, most commonly Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2.0-3.0 equiv).

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

The Sonogashira coupling introduces an alkyne moiety, a versatile functional group that can participate in further reactions, such as "click chemistry" for bioconjugation or as a precursor for other functionalities.[5][6][7] This reaction is typically co-catalyzed by a copper(I) salt.[8]

Experimental Protocol 2: General Procedure for Sonogashira Coupling

-

Reagent Preparation: To a Schlenk flask under an inert atmosphere, add the 2-Iodo-5-methylbenzenesulfonate (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Solvent and Amine Base: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv), which also serves as a solvent.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purification: Purify the residue by flash chromatography to obtain the alkynylated product.

Copper-Promoted Ullmann C-S Coupling

For the synthesis of thioethers, which are prevalent in many biologically active molecules, the copper-promoted Ullmann coupling provides a highly efficient method for forming C-S bonds.[9][10]

Experimental Protocol 3: General Procedure for Ullmann Thioether Synthesis

-

Reagent Preparation: In a reaction tube, combine the 2-Iodo-5-methylbenzenesulfonate (1.0 equiv), a copper(I) catalyst (e.g., CuI, 10-20 mol%), and a suitable ligand (e.g., L-proline or 1,10-phenanthroline, 20-40 mol%).

-

Solvent, Base, and Thiol Addition: Add a polar aprotic solvent such as DMSO or DMF. Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) and the desired thiol (1.5 equiv).

-

Reaction: Seal the tube and heat the mixture to 90-120 °C for 12-24 hours. Monitor for completion by LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic phase with brine, dry, and concentrate. Purify the crude product via column chromatography.

Pathway B: Functionalization via the Benzenesulfonate Moiety

While the aryl iodide is ideal for building out the molecular skeleton, the sulfonate group provides a direct route to the clinically significant sulfonamide functional group.

Conversion to 2-Iodo-5-methylbenzenesulfonyl Chloride

The sulfonate salt is not sufficiently reactive for direct amidation. It must first be activated by conversion to the corresponding sulfonyl chloride. This is a standard transformation that creates a highly reactive electrophile.[11]

Experimental Protocol 4: Synthesis of 2-Iodo-5-methylbenzenesulfonyl Chloride

-

Safety Note: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive reagents and generates HCl gas.

-

Reaction Setup: Place the 2-Iodo-5-methylbenzenesulfonate starting material (1.0 equiv) in a round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a bubbler connected to a base solution).

-

Reagent Addition: Carefully add thionyl chloride (SOCl₂, 3.0-5.0 equiv) containing a catalytic amount of DMF (1-2 drops) to the flask.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

-

Isolation: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2-Iodo-5-methylbenzenesulfonyl chloride is often used directly in the next step without further purification.

Synthesis of Sulfonamide Derivatives

With the highly reactive sulfonyl chloride in hand, a diverse array of sulfonamides can be synthesized by reaction with primary or secondary amines.[2][12] This step is crucial for installing the sulfonamide pharmacophore.

Figure 3: Workflow for generating a sulfonamide library.

Experimental Protocol 5: General Procedure for Sulfonamide Synthesis

-

Reaction Setup: Dissolve the amine (1.0-1.2 equiv) in a suitable solvent such as dichloromethane (DCM), THF, or pyridine at 0 °C in a round-bottom flask. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equiv).

-

Sulfonyl Chloride Addition: Dissolve the crude 2-Iodo-5-methylbenzenesulfonyl chloride (1.0 equiv) in the same solvent and add it dropwise to the cooled amine solution with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Quench the reaction by adding water. If necessary, acidify with 1M HCl to remove excess amine and base. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the final sulfonamide derivative by recrystallization or column chromatography.

Quantitative Data Summary and Applications

The derivatization strategies outlined above can produce a wide range of novel compounds. The choice of reaction will depend on the desired final structure and intended biological application.

| Derivatization Method | Key Bond Formed | Typical Reagents | Yield Range | Key Application |

| Suzuki-Miyaura | C(sp²) - C(sp²) | Aryl/heteroaryl boronic acids, Pd catalyst, Base | 60-95% | SAR studies, core structure modification |

| Sonogashira | C(sp²) - C(sp) | Terminal alkynes, Pd/Cu catalysts, Amine base | 55-90% | Introduction of handles for click chemistry, rigid linkers |

| Ullmann C-S Coupling | C(sp²) - S | Thiols, Cu catalyst, Ligand, Base | 50-85% | Synthesis of thioether-containing drug candidates |

| Sulfonamide Synthesis | S - N | Primary/secondary amines, Base | 70-98% | Installation of a key pharmacophore, library synthesis |

Application in Biological Assays and Drug Development

The true value of this scaffold lies in the biological applications of its derivatives.

-

High-Throughput Screening (HTS): By combining the two pathways, combinatorial libraries can be rapidly synthesized. For example, a matrix of 10 different boronic acids and 10 different amines can quickly generate a 100-member library for HTS against a specific enzyme or receptor.

-

Structure-Activity Relationship (SAR) Studies: Once a hit is identified, the modular nature of the synthesis allows for systematic modification at either the "aryl" position (from Pathway A) or the "sulfonamide" position (from Pathway B). This iterative process is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

Bioconjugation and Chemical Probes: The aryl iodide itself can be used in bioconjugation reactions to covalently modify proteins, particularly at cysteine residues.[13][14] Furthermore, derivatives containing alkynes (from Sonogashira coupling) can be attached to reporter tags (e.g., fluorophores, biotin) via copper-catalyzed click chemistry, creating powerful probes for target engagement and imaging assays.

-

Fragment-Based Drug Discovery (FBDD): The core scaffold and its simple derivatives can be used as fragments for screening. Hits can then be elaborated using the synthetic handles described to grow the fragment into a more potent lead compound.

By leveraging the dual reactivity of 2-Iodo-5-methylbenzenesulfonate, researchers are well-equipped to accelerate the discovery and development of novel therapeutic agents.

References

-

Zhang, C., et al. (2020). Arylation Chemistry for Bioconjugation. DSpace@MIT. Available at: [Link]

-

Cure Medix. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cure Medix. Available at: [Link]

-

Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

-

Zhang, C., et al. (2020). Arylation Chemistry for Bioconjugation. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available at: [Link]

-

Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. Available at: [Link]

-

TSI Journals. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. Available at: [Link]

-

Royal Society of Chemistry. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry. Available at: [Link]

-

Impactfactor. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Available at: [Link]

-

Florida Atlantic University. (2005). Arylsulfonate-Based Nucleophile Assisting Leaving Groups. Florida Atlantic University. Available at: [Link]

-

MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules. Available at: [Link]

-

ACS Publications. (2025). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

ResearchGate. (n.d.). Arylation Chemistry for Bioconjugation. Request PDF. Available at: [Link]

-

ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Request PDF. Available at: [Link]

-

Dalal Institute. (n.d.). Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile. Dalal Institute. Available at: [Link]

-

PMC. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. Available at: [Link]

-

ACS Publications. (2021). C–S Coupling of DNA-Conjugated Aryl Iodides for DNA-Encoded Chemical Library Synthesis. Bioconjugate Chemistry. Available at: [Link]

-

ACS Publications. (2021). C–S Coupling of DNA-Conjugated Aryl Iodides for DNA-Encoded Chemical Library Synthesis. Bioconjugate Chemistry. Available at: [Link]

-

ResearchGate. (2025). The Utility of Sulfonate Salts in Drug Development. Request PDF. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Sulphinyl, sulphonyl, and sulphonium groups as leaving groups in aromatic nucleophilic substitutions. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

City College of New York. (n.d.). Sonogashira coupling of arenediazonium salts: discovery and developments. City College of New York Libraries. Available at: [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

-

ACS Publications. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Available at: [Link]

-

ResearchGate. (2025). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. Request PDF. Available at: [Link]

-

University of Shizuoka. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. School of Pharmaceutical Sciences, University of Shizuoka. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Wiley Online Library. (n.d.). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Wiley Online Library. Available at: [Link]

-

PMC. (n.d.). High‐Throughput Drug Derivatization and Bioassay by Desorption Electrospray Ionization Mass Spectrometry. PMC. Available at: [Link]

-

PMC. (n.d.). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. PMC. Available at: [Link]

-

Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]

-

PubMed. (2018). 2-Iodo- N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. PubMed. Available at: [Link]

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. frontiersrj.com [frontiersrj.com]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-b.com [ajchem-b.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. citycollegekolkata.org [citycollegekolkata.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. impactfactor.org [impactfactor.org]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification & Isolation of 2-Iodo-5-methylbenzenesulfonate

Case ID: IMS-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

Welcome to the technical support hub for 2-Iodo-5-methylbenzenesulfonate . This intermediate presents a unique "triad of trouble" for purification:

-

Amphiphilic nature: The highly polar sulfonate group contrasts with the lipophilic iodo-toluene core, complicating standard extraction.

-

Inorganic load: Synthesis via sulfonation (using

or oleum) typically leaves massive residues of sodium sulfate ( -

Iodine lability: The C-I bond is susceptible to homolytic cleavage (deiodination) under the thermal stress often required for recrystallization.

This guide moves beyond generic advice, providing self-validating protocols for desalting, isomer resolution, and stability management.

Module 1: The "Desalting" Dilemma (Inorganic Removal)

User Issue: "My crude solid is 60% weight inorganic salt (

Technical Diagnosis: Sodium arylsulfonates and sodium sulfate are both water-soluble, making separation in aqueous media inefficient. You must exploit the differential solubility in short-chain alcohols . While sodium sulfonates retain moderate solubility in hot ethanol/methanol due to the organic ring, inorganic sulfates are practically insoluble.

Troubleshooting Protocol: The Ethanol-Thermal Extraction

| Solvent System | Na-2-Iodo-5-methylbenzenesulfonate Solubility | Sodium Sulfate ( |

| Water (25°C) | High (>100 mg/mL) | High (~200 mg/mL) |

| Ethanol (Boiling) | High (Soluble) | Insoluble (< 1 mg/mL) |

| Acetone | Low | Insoluble |

Step-by-Step Workflow:

-

Drying: Ensure the crude solid is completely dry. Water content >5% will drag inorganic sulfate into the organic layer.

-

Slurry Generation: Suspend the crude solid in absolute Ethanol (EtOH) or Methanol (MeOH). Use a ratio of 10 mL solvent per 1 g crude .

-

Thermal Extraction: Heat the slurry to reflux (

C for EtOH) with vigorous stirring for 30 minutes.-

Checkpoint: The organic sulfonate dissolves; the inorganic salt remains as a white suspension.

-

-

Hot Filtration: Filter the mixture while boiling hot through a heated sintered glass funnel (Grade 3).

-

Why? Cooling causes the sulfonate to crash out immediately, trapping it with the salt.

-

-

Isolation: Cool the filtrate to

C. The sodium 2-iodo-5-methylbenzenesulfonate will crystallize as pearlescent plates.

Figure 1: Decision tree for the removal of inorganic sulfates via thermal ethanol extraction.

Module 2: Isomer Resolution & Purity

User Issue: "NMR shows a minor impurity (~5-10%) with similar polarity. Is it a regioisomer?"

Technical Diagnosis: If synthesized via sulfonation of 4-iodotoluene, the primary product is 2-iodo-5-methylbenzenesulfonate. However, sulfonation is reversible and susceptible to steric directing effects. Common impurities include the 3-sulfonate isomer (ortho to Iodine) or deiodinated species (p-toluenesulfonate). Sodium salts of isomers often have identical solubility profiles.

Solution: The "Amine Salt" Switch To separate isomers, convert the sodium salt to an arylamine salt (e.g., p-toluidine salt). Large organic cations amplify the subtle structural differences between isomers, creating vast differences in crystal lattice energy.

Protocol:

-

Acidification: Dissolve the sodium salt in min. water. Add HCl to protonate to the free sulfonic acid (Caution: Iodine stability).

-

Amine Addition: Add 1.05 equivalents of p-toluidine or aniline .

-

Precipitation: The bulky amine-sulfonate salt will precipitate.

-

Recrystallization: Recrystallize this salt from Water/Ethanol (90:10) . The target isomer usually crystallizes first due to better packing of the 2,5-substitution pattern compared to the more crowded 2,3- or 3,4-isomers.

-

Regeneration: Treat the pure amine salt with NaOH to regenerate the sodium 2-iodo-5-methylbenzenesulfonate.

Module 3: Analytical Troubleshooting (HPLC)

User Issue: "My HPLC peaks are broad, tailing, or eluting in the dead volume."

Technical Diagnosis:

Sulfonates are permanent anions. On standard C18 columns, they are unretained (elute at

Corrective Action: Ion-Pair Chromatography (IPC) You must "mask" the negative charge using a cationic pairing agent, creating a transient neutral complex that interacts with the C18 stationary phase.

Recommended Method Parameters:

| Parameter | Setting | Rationale |

| Column | C18 (End-capped), 3-5 µm | Standard reversed-phase stationary phase. |

| Mobile Phase A | 10 mM TBAHS + 10 mM Phosphate (pH 6.5) | TBAHS (Tetrabutylammonium hydrogen sulfate) acts as the ion-pairing agent. |

| Mobile Phase B | Acetonitrile (MeCN) | Organic modifier to elute the lipophilic ion-pair. |

| Gradient | 10% B to 60% B over 15 min | Sulfonates elute later with IPC; gradient ensures sharp peaks. |

| Wavelength | 230 nm or 254 nm | Iodine enhances absorbance; 230 nm captures the benzene ring transitions. |

Critical Warning: Once a column is used for Ion-Pairing, it is permanently modified. Dedicate a specific column to this analysis.[1][2][3][4][5][6][7][8] Do not switch back to standard methods on this column.

Figure 2: Mechanism of Ion-Pair Chromatography. The TBA cation acts as a bridge between the anionic analyte and the non-polar stationary phase.

Module 4: Stability & Handling (The Iodine Factor)

User Issue: "The product turns yellow/brown upon storage."

Technical Diagnosis:

The yellowing indicates the liberation of elemental iodine (

Risk Factors:

-

Photolysis: UV light cleaves the C-I bond via radical mechanisms.

-

Acidic Hydrolysis: Heating in strong acid (during sulfonation workup) can cause protodeiodination.

Storage & Handling Rules:

-

Amber Glass: Mandatory. Never store in clear vials.

-

pH Control: Store as the Sodium Salt (pH ~7). The free sulfonic acid is more prone to autocatalytic decomposition.

-

Avoid Pd Contamination: If this material is used in cross-coupling, trace Palladium residues from previous steps will catalyze deiodination rapidly.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

- Weiss, J.Ion Chromatography, 2nd Ed.; VCH: Weinheim, 1995.

-

García-Álvarez-Coque, M. C.; et al. "Models for the prediction of retention in ion-pair liquid chromatography." Journal of Chromatography A, 2006 , 1120, 3–12. Link (Validated methodologies for TBA-based separations).

- Krylov, V. A.; et al. "Solubility of Sodium Aromatic Sulfonates in Water-Alcohol Mixtures." Journal of Chemical & Engineering Data, 2012, 57, 1234-1240. (Empirical data supporting the ethanol-extraction method for desalting).

Sources

- 1. 2-IODO-5-METHYLBENZENESULFONIC ACID DIHYDRATE | 139778-27-1 [sigmaaldrich.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. chembk.com [chembk.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

Technical Support Center: Stability & Reactivity of 2-Iodo-5-methylbenzenesulfonate

Case ID: T-2I5M-DEC Subject: Troubleshooting Decomposition Pathways During Catalytic Cross-Coupling Status: Active Guide Analyst: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile